molecular formula C55H60FN9O13 B12389065 Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan

Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan

Cat. No.: B12389065
M. Wt: 1074.1 g/mol
InChI Key: UMWXEPJVAJCFKX-UYBKWDOCSA-N
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Description

Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan is a coupling compound used in the synthesis of antibody-drug conjugates (ADCs). These ADCs have shown significant antitumor activity both in vitro and in vivo . The compound is notable for its role in targeted cancer therapy, where it helps deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan involves multiple steps, including the coupling of various amino acids and the incorporation of the Exatecan moiety. The reaction conditions typically involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is produced under controlled conditions to meet regulatory standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan primarily undergoes coupling reactions to form ADCs. These reactions involve the formation of stable covalent bonds between the compound and antibodies .

Common Reagents and Conditions

    Coupling Reagents: EDC, HOBt

    Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

    Conditions: Room temperature to mild heating, inert atmosphere (e.g., nitrogen or argon)

Major Products

The major product formed from these reactions is the antibody-drug conjugate, which exhibits potent antitumor activity .

Scientific Research Applications

Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan is extensively used in scientific research, particularly in the development of targeted cancer therapies. Its applications include:

Mechanism of Action

Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan exerts its effects by forming stable conjugates with antibodies. These ADCs specifically target cancer cells, delivering the cytotoxic Exatecan moiety directly to the tumor site. The Exatecan component inhibits topoisomerase I, an enzyme crucial for DNA replication, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan is unique due to its incorporation of the Exatecan moiety, which provides potent topoisomerase I inhibition. This makes it particularly effective in targeting and killing cancer cells .

Properties

Molecular Formula

C55H60FN9O13

Molecular Weight

1074.1 g/mol

IUPAC Name

4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-1-oxopropan-2-yl]oxymethylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C55H60FN9O13/c1-4-55(76)36-19-41-49-34(25-64(41)53(74)35(36)26-77-54(55)75)48-38(15-14-33-28(2)37(56)20-39(62-49)47(33)48)63-50(71)29(3)78-27-60-43(67)22-59-52(73)40(18-30-8-6-5-7-9-30)61-44(68)23-57-42(66)21-58-51(72)32-12-10-31(11-13-32)24-65-45(69)16-17-46(65)70/h5-9,16-17,19-20,29,31-32,38,40,76H,4,10-15,18,21-27H2,1-3H3,(H,57,66)(H,58,72)(H,59,73)(H,60,67)(H,61,68)(H,63,71)/t29-,31?,32?,38-,40-,55-/m0/s1

InChI Key

UMWXEPJVAJCFKX-UYBKWDOCSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@H](C)OCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)OCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O)O

Origin of Product

United States

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